molecular formula C11H13ClO7S B13253748 Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate

Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate

Cat. No.: B13253748
M. Wt: 324.74 g/mol
InChI Key: GTQBZYMTJZPSJM-UHFFFAOYSA-N
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Description

Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate is a synthetic organic compound characterized by a phenylacetate backbone substituted with a chlorosulfonyl group (-SO₂Cl), a hydroxyl (-OH), and two methoxy (-OCH₃) groups. Its molecular structure (Figure 1) features a methyl ester at the acetate position, which enhances its stability and solubility in organic solvents.

Properties

Molecular Formula

C11H13ClO7S

Molecular Weight

324.74 g/mol

IUPAC Name

methyl 2-(2-chlorosulfonyl-4-hydroxy-3,5-dimethoxyphenyl)acetate

InChI

InChI=1S/C11H13ClO7S/c1-17-7-4-6(5-8(13)18-2)11(20(12,15)16)10(19-3)9(7)14/h4,14H,5H2,1-3H3

InChI Key

GTQBZYMTJZPSJM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)CC(=O)OC)S(=O)(=O)Cl)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate typically involves multiple steps. One common method includes the esterification of 2-(chlorosulfonyl)acetic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorosulfonyl Group

The chlorosulfonyl (–SO₂Cl) group is highly electrophilic, enabling nucleophilic substitutions with amines, alcohols, and thiols.

Reagents/Conditions Products Mechanistic Notes
Primary/Secondary amines (e.g., NH₃, RNH₂)Sulfonamides (–SO₂NR₂)Amine attacks electrophilic sulfur, displacing Cl⁻. Reaction typically requires inert solvents (e.g., CH₂Cl₂) and mild bases (e.g., Et₃N) to neutralize HCl.
Alcohols (ROH)Sulfonate esters (–SO₂OR)Alcohol acts as a nucleophile under anhydrous conditions. Catalytic base (e.g., pyridine) enhances reactivity.
Thiols (RSH)Sulfonyl thioesters (–SO₂SR)Thiols react rapidly at room temperature due to higher nucleophilicity compared to alcohols.

Example : Reaction with benzylamine in dichloromethane and triethylamine yields the corresponding sulfonamide derivative, a precursor for kinase inhibitors.

Ester Hydrolysis

The methyl acetate moiety undergoes hydrolysis under acidic or basic conditions:

Conditions Products Kinetics
Aqueous NaOH (saponification)Carboxylic acid (–COOH)Complete conversion within 2–4 hours at reflux.
H₃O⁺ (acidic hydrolysis)Carboxylic acid (–COOH)Slower than basic hydrolysis; requires heating.

Applications : Hydrolysis to the carboxylic acid facilitates further derivatization, such as amide bond formation in drug synthesis.

Sulfonamide Formation via Amine Coupling

A critical reaction for bioactive molecule synthesis:

text
Methyl 2-[2-(chlorosulfonyl)-...]acetate + RNH₂ → Methyl 2-[2-(sulfonamide)-...]acetate + HCl

Optimized Conditions :

  • Solvent: Dichloromethane or THF

  • Base: Triethylamine (2 equiv)

  • Temperature: 0–25°C

  • Yield: 70–90%

Biological Relevance : Sulfonamides derived from this reaction exhibit antimicrobial and anticancer activities.

Ortho-Demethylation Reactions

Under strong acidic conditions (e.g., AlCl₃), methoxy groups on the aromatic ring may undergo demethylation to phenolic –OH groups. This reaction is observed in structurally similar compounds during Friedel-Crafts acylations .

Proposed Pathway :

  • Coordination of AlCl₃ to the methoxy oxygen.

  • Cleavage of the methyl group, forming a phenolic –OH.

  • Stabilization via resonance in the aromatic system .

Example : Demethylation of 1,2,3-trimethoxybenzene derivatives in the presence of AlCl₃ yields hydroxylated products , suggesting analogous reactivity for this compound.

Scientific Research Applications

Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural Differences in Phenylacetate Derivatives

Compound Name Substituents (Phenyl Ring) Functional Groups (Acetate) CAS No. Reference
Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate 2-ClSO₂, 4-OH, 3,5-OCH₃ Methyl ester Not provided
Ethyl 2-(3,5-dimethoxyphenyl)acetate 3,5-OCH₃ Ethyl ester 65976-77-4
Methyl 2-(4-hydroxyphenyl)acetate 4-OH Methyl ester 14199-15-6
Methyl [4,5-dimethoxy-2-(morpholine-4-sulfonyl)-phenyl]-acetate 4,5-OCH₃, 2-morpholine-SO₂ Methyl ester 343832-73-5

Key Observations :

  • Chlorosulfonyl vs. Morpholine-Sulfonyl : The target compound’s chlorosulfonyl group is more electrophilic than the morpholine-sulfonyl group in , making it reactive toward nucleophiles (e.g., amines). This reactivity is critical for synthesizing sulfonamides, whereas the morpholine analog may exhibit reduced electrophilicity and altered biological activity.

Reactivity and Degradation Pathways

Substrate III (1-(4-hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol) from shares a 4-hydroxy-3,5-dimethoxyphenyl motif with the target compound. Its degradation by lignin peroxidase involves Ca-Cb cleavage and oxidation, suggesting that the hydroxyl and methoxy groups in similar structures may participate in redox reactions or enzymatic interactions. However, the chlorosulfonyl group in the target compound may confer resistance to such pathways due to its electron-withdrawing nature.

Biological Activity

Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate (CAS Number: 1955520-56-5) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential applications in drug development. The findings are supported by various studies and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H13_{13}ClO5_{5}S
  • Molecular Weight : 278.75 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition of various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL against Gram-positive and Gram-negative bacteria .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential use in treating inflammatory diseases .

The proposed mechanism of action for the biological activity of this compound involves the following pathways:

  • Inhibition of Enzymatic Activity : The chlorosulfonyl group is known to interact with nucleophiles in proteins, potentially inhibiting key enzymes involved in inflammation and microbial resistance.
  • DNA Binding : Similar compounds have shown the ability to bind DNA electrostatically, leading to disruption of bacterial replication processes .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of derivatives of chlorosulfonyl compounds demonstrated their efficacy against resistant strains of bacteria. This compound was included in the screening and showed promising results against multi-drug resistant strains.

Case Study 2: Inflammation Model

In a rat model of acute inflammation induced by LPS, administration of methyl derivatives resulted in a significant reduction in edema and inflammatory markers compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate, and how can regioselectivity challenges be addressed?

  • Methodology : Begin with a phenolic precursor (e.g., 4-hydroxy-3,5-dimethoxyphenylacetic acid derivatives) and introduce the chlorosulfonyl group via sulfonation using chlorosulfonic acid under controlled conditions. Regioselectivity is influenced by steric and electronic effects of existing methoxy and hydroxy groups. Purification via recrystallization or HPLC is critical due to potential byproducts (e.g., over-sulfonation). Monitor reaction progress using TLC or LC-MS .
  • Data Contradictions : Conflicting reports on sulfonation efficiency in poly-substituted aromatics suggest optimizing temperature (−10°C to 0°C) to minimize side reactions .

Q. Which analytical techniques are optimal for characterizing this compound’s purity and structure?

  • Methodology :

  • NMR : Confirm substitution patterns (e.g., methoxy at C3/C5, hydroxy at C4) and ester linkage integrity via 1^1H and 13^13C NMR .
  • X-ray Crystallography : Resolve ambiguities in spatial arrangement (e.g., chlorosulfonyl orientation) using single-crystal diffraction, as demonstrated for structurally related esters .
  • HPLC-MS : Quantify purity and detect trace impurities (e.g., des-methyl byproducts) using reverse-phase C18 columns and ESI-MS .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Methodology :

  • Hydrolytic Stability : Assess ester and sulfonyl chloride stability in aqueous buffers (pH 2–9) via kinetic studies. The hydroxy group may accelerate hydrolysis under basic conditions .
  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., sulfonyl chloride decomposition above 80°C) .
  • Light Sensitivity : Monitor photodegradation using UV-Vis spectroscopy, as phenolic derivatives often degrade under UV exposure .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chlorosulfonyl group in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates with amines/thiols under varying solvents (e.g., DMF vs. THF) to assess nucleophilicity and solvent polarity effects.
  • Computational Modeling : Use DFT calculations to map transition states and identify electronic bottlenecks (e.g., partial positive charge on sulfur) .
  • Isotopic Labeling : Track 35^{35}S-labeled sulfonyl chloride in displacement reactions to confirm reaction pathways .

Q. How do substituents (methoxy, hydroxy) influence the compound’s electronic properties and biological interactions?

  • Methodology :

  • SAR Studies : Compare activity with analogs lacking methoxy/hydroxy groups (e.g., using enzyme inhibition assays). The 3,5-dimethoxy-4-hydroxy motif is known to enhance binding to oxidoreductases .
  • Electrochemical Analysis : Perform cyclic voltammetry to quantify redox potentials, as phenolic groups can act as electron donors .

Q. What are the implications of the compound’s stereoelectronic profile for its use as a synthetic intermediate in drug discovery?

  • Methodology :

  • Retrosynthetic Analysis : Design derivatives (e.g., sulfonamides, sulfonate esters) for target molecules (e.g., kinase inhibitors) using the chlorosulfonyl group as a reactive handle .
  • Crystallographic Mapping : Overlay the compound’s structure with active sites of therapeutic targets (e.g., proteases) to predict binding modes .

Q. How can contradictions in reported degradation pathways be resolved?

  • Methodology :

  • Comparative Degradation Studies : Expose the compound to enzymatic (e.g., lignin peroxidase) and non-enzymatic (e.g., Fenton’s reagent) systems. Contrast fragmentation patterns (e.g., LC-MS/MS) with those of model compounds .
  • Isotope-Labeled Tracers : Use 18^{18}O-labeled water to distinguish hydrolytic vs. oxidative cleavage pathways .

Safety and Handling

Q. What protocols mitigate risks associated with handling the chlorosulfonyl group?

  • Methodology :

  • PPE : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .
  • Spill Management : Neutralize spills with sodium bicarbonate, as sulfonyl chlorides react exothermically with water .
  • Storage : Store under inert gas (Ar/N2_2) at −20°C to prolong shelf life and prevent hydrolysis .

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